2-Fluoro-1-methyl-4-(phenylmethoxy)benzene

Description

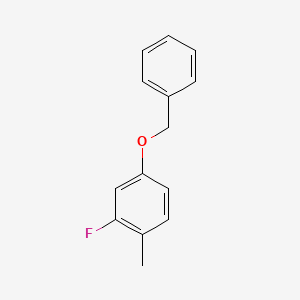

2-Fluoro-1-methyl-4-(phenylmethoxy)benzene is a fluorinated aromatic compound with the molecular formula C₁₄H₁₃FO. Its structure consists of a benzene ring substituted with:

- A fluorine atom at position 2 (ortho to the methyl group),

- A methyl group at position 1 (para to the phenylmethoxy group),

- A phenylmethoxy group (-OCH₂C₆H₅) at position 4.

The phenylmethoxy group introduces steric bulk and electron-donating properties, while the fluorine atom enhances electronegativity, influencing reactivity and intermolecular interactions.

Structure

2D Structure

Properties

IUPAC Name |

2-fluoro-1-methyl-4-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FO/c1-11-7-8-13(9-14(11)15)16-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSUOTIYFHHBLMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCC2=CC=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

- Molecular Formula : C16H16F

- Molecular Weight : 256.30 g/mol

- Structure : The presence of both electron-withdrawing (fluorine) and electron-donating (methoxy) groups can influence the compound's reactivity and interactions with biological molecules.

While specific mechanisms of action for 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene are not well-documented, compounds with similar structures have been shown to interact with various cellular targets, including:

- Enzymes : Potential inhibition or modulation of enzyme activity, particularly those involved in metabolic pathways.

- Cell Signaling Pathways : Changes in cell signaling could lead to alterations in cell proliferation, differentiation, and apoptosis.

Interaction with Biological Molecules

Research indicates that this compound may exhibit reactivity with various biological molecules. Interaction studies suggest potential effects on enzyme activity, although detailed findings are sparse. The compound's fluorine atom may enhance its reactivity in nucleophilic aromatic substitution reactions, which could lead to modifications in biological systems.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals insights into the potential biological activity of this compound:

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| 4-Fluoro-1-methylbenzene | Fluorine and methyl on benzene | Common precursor in synthesis; lower reactivity than target |

| 2-Fluoroaniline | Amino group instead of methoxy | Exhibits different biological activities due to amino group |

| Phenylmethoxybenzene | No fluorine substitution | Lacks the electronic effects imparted by fluorine |

| 3-Fluoro-4-methoxybenzaldehyde | Aldehyde functional group | Used in organic synthesis; different reactivity profile |

The unique combination of functional groups in this compound may result in distinct reactivity patterns compared to other fluorinated aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research indicates that fluorinated compounds often exhibit significant anticancer properties. For instance, derivatives similar to 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene have shown promising results against various cancer cell lines. A notable study reported IC₅₀ values ranging from 2.76 µM to 9.27 µM against human ovarian and renal cancer cells, suggesting that this compound may also possess comparable activity due to structural similarities with effective anticancer agents .

Antimicrobial Properties : The antimicrobial potential of fluorinated compounds is well-documented. Studies have shown that compounds with trifluoromethyl groups exhibit enhanced antibacterial and antifungal activities. The mechanism behind this activity often involves enzyme inhibition and receptor modulation, which may lead to disruptions in microbial growth and proliferation .

Agrochemicals

Fluorinated compounds are increasingly utilized in the development of agrochemicals. The incorporation of fluorine can improve the stability and efficacy of pesticides and herbicides. For example, research has indicated that fluorinated phenolic compounds can enhance herbicidal activity against specific weed species, making them valuable in agricultural applications .

Materials Science

The unique properties of this compound allow it to be used in the synthesis of advanced materials. Its ability to undergo various chemical reactions makes it suitable for creating polymers with specific characteristics such as thermal stability and chemical resistance. Additionally, its role as an intermediate in the synthesis of more complex organic molecules is crucial for developing new materials with tailored properties .

Case Study 1: Antitumor Activity

A recent study focused on a series of fluorinated compounds found that those containing similar structural motifs exhibited significant anticancer properties against various cell lines. The study highlights the potential for further development of this compound as a lead compound in anticancer drug discovery .

Case Study 2: Antimicrobial Efficacy

Another investigation into the antimicrobial properties of fluorinated phenolic compounds demonstrated enhanced activity against resistant bacterial strains. This study emphasizes the importance of structural modifications, such as those present in this compound, in developing effective antimicrobial agents .

Comparison with Similar Compounds

Key Observations :

- Substituent Position : The position of fluorine (e.g., ortho vs. meta) significantly alters electronic effects and steric hindrance. For example, ortho-fluorine in the target compound may enhance dipole interactions compared to meta-fluorine analogs.

- Bulkiness : The phenylmethoxy group in the target compound increases molecular weight (vs. methoxy analogs) and reduces solubility in polar solvents .

Functional Group Variations

Phenylmethoxy Derivatives

- 4-(2-Nitro-1-propen-1-yl)-1,2-bis(phenylmethoxy)benzene (CAS 62932-96-1): Molecular Formula: C₂₃H₂₁NO₄ Melting Point: 107–109°C Comparison: The additional nitro-propenyl group and bis-phenylmethoxy substituents increase rigidity and melting point compared to the mono-phenylmethoxy target compound.

Isoeugenyl Benzyl Ether (Z/E isomers) :

Q & A

Q. What are the established synthetic routes for 2-Fluoro-1-methyl-4-(phenylmethoxy)benzene, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or nucleophilic aromatic substitution. For example, substituting a methoxy group with a fluorinated moiety under basic conditions (e.g., NaOH/K₂CO₃) in polar aprotic solvents like DMSO or acetonitrile can yield the target compound . Temperature control (60–80°C) and stoichiometric ratios of fluorinating agents (e.g., KF/18-crown-6) are critical to minimize side reactions. Purification via column chromatography (silica gel, hexane/EtOAc) is recommended for isolating high-purity product .

Q. How can researchers verify the structural integrity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra should confirm substituent positions. For instance, the fluorine atom at position 2 causes deshielding of adjacent protons, observable as distinct splitting patterns .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₄H₁₃FO₂).

- X-ray Crystallography : Resolves ambiguities in substitution patterns, as demonstrated in structurally analogous compounds like 2-Methoxy-4-methylbenzene derivatives .

Q. What are the stability profiles of this compound under varying pH and storage conditions?

- Methodological Answer : The compound is stable in neutral to slightly basic aqueous solutions (pH 5–9) but hydrolyzes under strongly acidic (pH < 3) or basic (pH > 11) conditions, particularly at the methoxy group . Storage at 2–8°C in inert atmospheres (argon/nitrogen) minimizes degradation. Regular stability testing via HPLC is advised for long-term studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance regioselectivity in the synthesis of derivatives?

- Methodological Answer :

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/Cu) improve regioselectivity in cross-coupling reactions .

- Solvent Effects : Polar solvents like DMF enhance electrophilic substitution at the para position .

- Computational Modeling : Density Functional Theory (DFT) predicts reactive sites, guiding substitution patterns .

Q. How should researchers address contradictions in biological activity data between this compound and its structural analogs?

- Methodological Answer :

- Comparative SAR Studies : Systematically vary substituents (e.g., replacing fluorine with chlorine) to isolate electronic/steric effects .

- In Vitro Assays : Use standardized cytotoxicity models (e.g., MTT assay on HeLa cells) to quantify differences in activity .

- Molecular Docking : Analyze binding affinities to target proteins (e.g., kinases) to explain divergent bioactivities .

Q. What methodologies are recommended for studying interactions between this compound and biomolecular targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics with immobilized receptors .

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of ligand-protein interactions .

- Fluorescence Quenching : Monitors conformational changes in biomolecules upon compound binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.